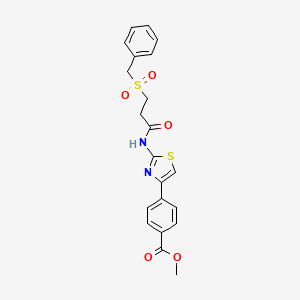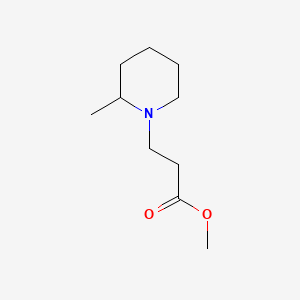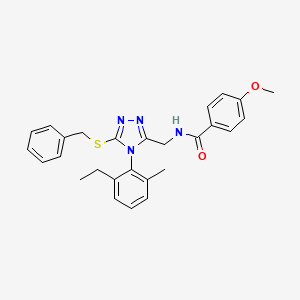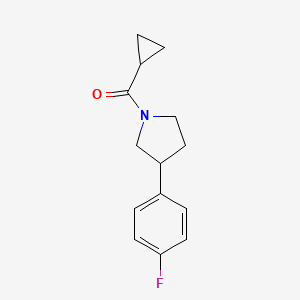![molecular formula C25H17NO6 B2561830 7-(2H-1,3-ベンゾジオキソール-5-カルボニル)-5-ベンジル-2H,5H,8H-[1,3]ジオキソロ[4,5-g]キノリン-8-オン CAS No. 904432-95-7](/img/structure/B2561830.png)
7-(2H-1,3-ベンゾジオキソール-5-カルボニル)-5-ベンジル-2H,5H,8H-[1,3]ジオキソロ[4,5-g]キノリン-8-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
科学的研究の応用
7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Pd-catalyzed amination of fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate as the base
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and quinoline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination, and reducing agents such as sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the molecule.
作用機序
The mechanism of action of 7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways involved in cancer .
類似化合物との比較
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar benzodioxole moiety.
4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde: Another compound with a benzodioxole structure and additional functional groups.
Uniqueness
7-(2H-1,3-benzodioxole-5-carbonyl)-5-benzyl-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to its complex structure, which includes multiple fused rings and functional groups. This complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from simpler benzodioxole derivatives.
特性
IUPAC Name |
7-(1,3-benzodioxole-5-carbonyl)-5-benzyl-[1,3]dioxolo[4,5-g]quinolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO6/c27-24(16-6-7-20-21(8-16)30-13-29-20)18-12-26(11-15-4-2-1-3-5-15)19-10-23-22(31-14-32-23)9-17(19)25(18)28/h1-10,12H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDOIQLVOVQVFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CN(C4=CC5=C(C=C4C3=O)OCO5)CC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(4-(4-nitrophenyl)piperazin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2561749.png)
![6-Bromo-7-fluorobenzo[d]oxazole](/img/structure/B2561754.png)
![3-({[1-(2-methylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2561755.png)
![methyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2561756.png)
![2,2-dimethyl-N-[3-(2-phenylmorpholin-4-yl)propyl]propanamide](/img/structure/B2561757.png)
![1-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]methyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B2561759.png)



![2-({1-[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2561763.png)
![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2561764.png)
![1-Benzyl-3,3-difluoro-4-[4-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B2561766.png)

